In Life Science, it’s used in the synthesis of other compounds and in various biochemical experiments . In Material Science, it’s used in the development of new materials . In Chemical Synthesis, it’s used as a reagent to synthesize other chemical compounds . In Chromatography, it’s used as a standard for comparison in chromatographic analysis . In Analytical research, it’s used in the development and validation of analytical methods .
Benzoyl chloride derivatives are used in the production of benzoyl peroxide, which is an initiator in the polymer industry
In the cosmetic industry, various types of organic and inorganic compounds are used.
Organic acids are widely used as antimicrobial agents in the food industry
4-Acetylbenzoyl chloride is an organic compound with the molecular formula C₉H₇ClO₂. It is classified as an acid chloride, specifically a derivative of benzoyl chloride, where an acetyl group is substituted at the para position of the benzoyl moiety. This compound is characterized by its reactivity due to the presence of the acyl chloride functional group, making it a valuable intermediate in organic synthesis.
4-Acetylbenzoyl chloride is a hazardous compound due to several factors:
The synthesis of 4-acetylbenzoyl chloride typically involves the following steps:
4-Acetylbenzoyl chloride finds applications in various fields:
Interaction studies involving 4-acetylbenzoyl chloride primarily focus on its reactivity with nucleophiles. For example, its interaction with different amines leads to the formation of various amides, which can be evaluated for their biological activities. Additionally, studies may explore how substituents on the aromatic ring influence reactivity and stability.
Several compounds share structural similarities with 4-acetylbenzoyl chloride. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzoyl Chloride | C₇H₅ClO | Simple structure; lacks acetyl substituent |
Acetyl Chloride | C₂H₃ClO | Smaller size; primarily used for acetylation |
4-Acetoxybenzoyl Chloride | C₉H₉ClO₃ | Contains an ether functional group instead of a ketone |
4-Ethylbenzoyl Chloride | C₉H₉ClO | Ethyl substituent instead of acetyl |
4-Acetylbenzoyl chloride is unique due to its combination of both acetyl and benzoyl functionalities, which allows for diverse chemical transformations not readily available in simpler analogs.